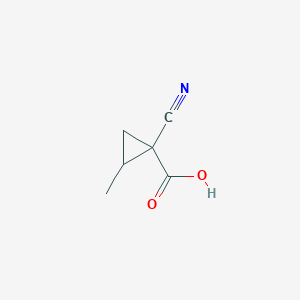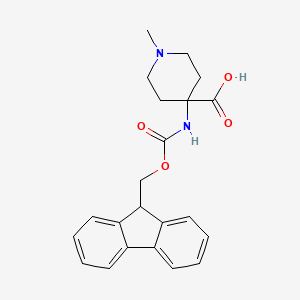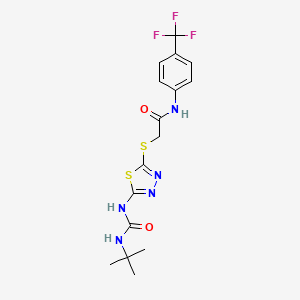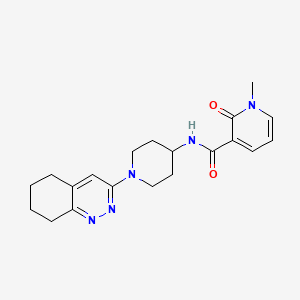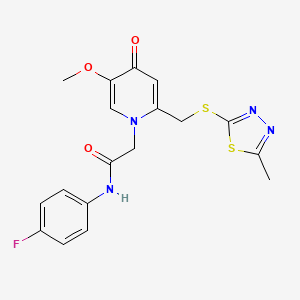![molecular formula C19H17F3N2O2S2 B2751750 2-[(2-Tosylethyl)thio]-4-(trifluoromethyl)-6-cyclopropylpyridine-3-carbonitrile CAS No. 625377-24-4](/img/structure/B2751750.png)
2-[(2-Tosylethyl)thio]-4-(trifluoromethyl)-6-cyclopropylpyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethylpyridines, which are part of its structure, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are synthesized using various methods, and their major use is in the protection of crops from pests .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group (-CF3), a pyridine ring, a cyclopropyl group, a carbonitrile group (-CN), and a tosylethylthio group. The trifluoromethyl group and the pyridine ring are common in agrochemicals and pharmaceuticals .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis of Biologically Active Compounds : A study by Karabasanagouda, Adhikari, and Parameshwarappa (2009) described the synthesis of a series of compounds related to bipyridine carbonitriles. These compounds demonstrated promising in vitro antibacterial and antifungal activities (Karabasanagouda, Adhikari, & Parameshwarappa, 2009).
Development of Antimicrobial Agents : Hussein et al. (2015) synthesized novel bipyridine carbonitriles with pyrazole and/or triazole moieties, showing significant antimicrobial activities against specific bacterial strains and fungi (Hussein, Al-Shareef, Aboellil, & Elhady, 2015).
Investigation of Antifungal and Antimicrobial Properties : Al-Omran, El-Khair, and Mohareb (2002) explored derivatives of thiophene carbonitrile, showing antimicrobial and antifungal potentials (Al-Omran, El-Khair, & Mohareb, 2002).
Antiviral Activity Research : Attaby, Ali, Elghandour, and Ibrahem (2006) focused on the synthesis of bipyridine carbonitrile derivatives, evaluating their antiviral activities against specific viruses (Attaby, Ali, Elghandour, & Ibrahem, 2006).
Chemical Synthesis and Structural Analysis
Development of Novel Chemical Compounds : Studies like those by Elkholy and Morsy (2006), and Jukić et al. (2010), focused on the synthesis of novel compounds related to pyridine carbonitriles and their structural characterization (Elkholy & Morsy, 2006); (Jukić, Cetina, Halambek, & Ugarković, 2010).
Exploring Novel Synthesis Pathways : Research by Dyachenko, Tkachev, and Dyachenko (2009) detailed the synthesis of related pyridine carbonitriles using specific reactions (Dyachenko, Tkachev, & Dyachenko, 2009).
Applications in Drug Design
- Molecular Docking and Drug Screening : Flefel, El-Sofany, El-Shahat, Naqvi, and Assirey (2018) conducted molecular docking and in vitro screening of novel pyridine derivatives, showing potential for antimicrobial and antioxidant activities (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
6-cyclopropyl-2-[2-(4-methylphenyl)sulfonylethylsulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2S2/c1-12-2-6-14(7-3-12)28(25,26)9-8-27-18-15(11-23)16(19(20,21)22)10-17(24-18)13-4-5-13/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTXHJIONTWMED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCSC2=C(C(=CC(=N2)C3CC3)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

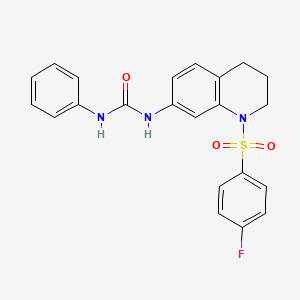
![8-ethoxy-1-(4-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2751671.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2751672.png)
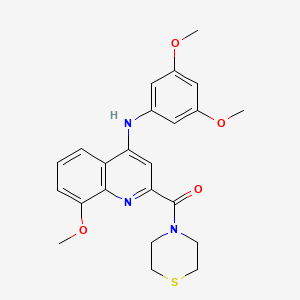
![N-(3-(2-ethylpiperidin-1-yl)propyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2751676.png)
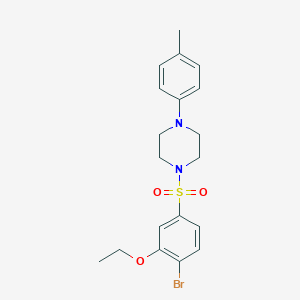
![N-(furan-2-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2751680.png)

![N-(cyanomethyl)-5-methyl-1-[2-(propan-2-yl)phenyl]-N-propyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2751683.png)
